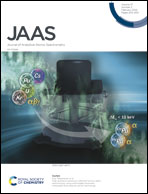Femtosecond laser ablation multicollector ICPMS analysis of uranium isotopes in NIST glass
Journal of Analytical Atomic Spectrometry Pub Date: 2015-02-06 DOI: 10.1039/C4JA00452C
Abstract
We utilized femtosecond laser ablation together with multi-collector inductively coupled plasma mass spectrometry to measure the uranium isotopic content of NIST 61x (x = 0, 2, 4, 6) glasses. The uranium content of these glasses is a linear two-component mixing between isotopically natural uranium and the isotopically depleted spike used in preparing the glasses. Laser ablation results match extremely well, generally within a few ppm, with solution analysis following sample dissolution and chemical separation. In addition to isotopic data, sample utilization efficiency measurements indicate that over 1% of ablated uranium atoms reach a mass spectrometer detector, making this technique extremely efficient. Laser sampling also allows for spatial analysis and our data indicate that rare uranium concentration inhomogeneities exist in NIST 616 glass.


Recommended Literature
- [1] The diagnosis of hepatic fibrosis by magnetic resonance and near-infrared imaging using dual-modality nanoparticles†
- [2] Exploring the relationship between the conformation and pKa: can a pKa value be used to determine the conformational equilibrium?†
- [3] Preparation of chitosan/retinoic acid @ nanocapsules/TiO2 self-cleaning one-dimensional photonic crystals and the study of the visual detection of acute promyelocytic leukemia†
- [4] Magnetism in monolayer 1T-MoS2 and 1T-MoS2H tuned by strain
- [5] Amyloid-mimicking toxic nanofibers generated via self-assembly of dopamine†
- [6] A rapid procedure for preparing gas samples for nitrogen-15 determination
- [7] Two novel complexes based on hexagonal-planar {Co6} and rhombic {Zn4} clusters with different eight-connected topologies†
- [8] Watson–Crick base pairing, electronic and photophysical properties of triazole modified adenine analogues: a computational study†
- [9] Bioengineering of BRAF and COX2 inhibitor nanogels to boost the immunotherapy of melanoma via pyroptosis†
- [10] Air cathode of zinc–air batteries: a highly efficient and durable aerogel catalyst for oxygen reduction†










